Didymin
CAS No.: 14259-47-3
Cat. No.: VC21342915
Molecular Formula: C28H34O14
Molecular Weight: 594.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 14259-47-3 |
---|---|
Molecular Formula | C28H34O14 |
Molecular Weight | 594.6 g/mol |
IUPAC Name | 5-hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C28H34O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-29,31-36H,9-10H2,1-2H3 |
Standard InChI Key | RMCRQBAILCLJGU-UHFFFAOYSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |
Appearance | Off-White Solid |
Melting Point | 211 - 213 °C |
Chemical Identity and Structure
Didymin is a dietary flavonoid glycoside chemically identified as (2S)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one . It is also known by the alternative nomenclature isosakuranetin 7-O-rutinoside . The compound is registered with CAS number 14259-47-3 and EC number 238-139-6 . Naturally abundant in various citrus fruits including oranges, lemons, mandarin, and bergamot, didymin exhibits characteristic flavonoid structural elements that contribute to its bioactive properties . The compound's chemical structure features a flavanone skeleton with distinctive glycosidic linkages that influence its pharmacokinetic profile and bioavailability.
Natural Sources and Availability
Didymin is predominantly sourced from citrus fruits, where it exists as a secondary metabolite contributing to the plant's defense mechanisms and characteristic flavor profiles. Commercial availability of high-purity didymin (>99% pure by HPLC) has been established through suppliers such as Indofine Chemical Company . The compound's natural occurrence in commonly consumed fruits has generated interest in its potential as a dietary bioactive compound with therapeutic applications. Its presence in the human diet through citrus consumption suggests favorable safety profiles for potential medicinal applications.
Pharmacological Properties
Anticancer Activity
Didymin has demonstrated significant anticancer potential across multiple cancer models. Research indicates that didymin exhibits antiproliferative effects against various cancer cell types through distinct molecular mechanisms . In neuroblastoma specifically, didymin demonstrates high therapeutic efficacy regardless of p53 status, suggesting its potential application in aggressive, relapsed, or refractory neuroblastoma . The compound inhibits neuroblastoma proliferation through inhibition of N-Myc and upregulation of Raf kinase inhibitor protein (RKIP) .
Additionally, didymin has shown efficacy against non-small cell lung cancer cells, inducing cell death in a p53-independent manner . This characteristic is particularly valuable as p53 mutations represent common genetic alterations in various cancer types. The compound's ability to bypass p53-dependent pathways suggests broader applications across genetically diverse cancer profiles.
Cardiovascular Protection
Didymin exhibits significant cardiovascular protective effects, particularly in the context of diabetes-associated endothelial dysfunction. Studies have demonstrated that didymin prevents high glucose-induced human umbilical vein endothelial cells (HUVECs) dysfunction and cell death . The compound effectively inhibits the generation of reactive oxygen species (ROS) and reduces lipid peroxidation product malondialdehyde in hyperglycemic conditions . These antioxidative properties directly contribute to endothelial cell preservation under metabolic stress.
Further, didymin demonstrates regulatory effects on nitric oxide (NO) metabolism in endothelial cells by preventing high glucose-induced decrease in endothelial nitric oxide synthase (eNOS) expression while simultaneously limiting increases in inducible nitric oxide synthase (iNOS) . This dual regulation maintains appropriate NO levels necessary for vascular homeostasis.
Anti-diabetic Properties
Didymin has recently emerged as a potential anti-diabetic agent through multiple mechanisms. Research has revealed that didymin strongly inhibits key enzymes involved in diabetes pathogenesis, including α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), rat lens aldose reductase (RLAR), and human recombinant AR (HRAR) . Additionally, didymin inhibits advanced glycation end-product (AGE) formation, a critical factor in diabetes complications .
In insulin-resistant HepG2 cells, didymin promotes glucose uptake through activation of the PI3K/Akt signaling pathway, suggesting its potential utility in addressing insulin resistance . This multifaceted activity against various diabetes-related targets positions didymin as a promising natural compound for diabetes management and prevention of associated complications.
Molecular Mechanisms of Action
Anti-inflammatory Mechanisms
Didymin's anti-inflammatory effects are mediated through inhibition of the NF-κB signaling pathway . In high glucose-treated endothelial cells, didymin prevents monocyte adhesion to endothelial cells and suppresses the expression of intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1) . These effects directly contribute to preventing endothelial activation, a critical early event in atherogenesis.
Furthermore, didymin significantly reduces the production and release of various inflammatory cytokines and chemokines in hyperglycemic conditions. As demonstrated in Table 1, didymin treatment substantially normalized the elevated levels of multiple inflammatory markers induced by high glucose exposure in HUVECs .
Antioxidative Properties
Didymin exhibits potent antioxidative activity through multiple mechanisms. It functions as a strong free radical scavenger, inhibits cytochrome P450 2E1 (CYP2E1), and prevents lipid peroxidation . These activities collectively contribute to its cellular protective effects against oxidative stress-induced damage. In hyperglycemic conditions, didymin prevents the generation of reactive oxygen species, thereby protecting endothelial cells from oxidative damage .
Cell Death Prevention Pathways
The cytoprotective effects of didymin extend to prevention of apoptotic cell death. Research indicates that didymin modulates the ROS/Caspase-3/Bcl2/MAPK pathways to prevent endothelial cell death under hyperglycemic conditions . By maintaining the balance between pro-apoptotic and anti-apoptotic factors, didymin preserves cellular viability under metabolic stress conditions.
Experimental Evidence and Data
Effect on Inflammatory Mediators
Comprehensive analysis of didymin's effects on inflammatory mediators in hyperglycemic conditions has been documented. The table below demonstrates didymin's inhibitory effects on high glucose-induced elevation of multiple inflammatory cytokines and growth factors in HUVECs :
Cytokines/Growth factors | Control | HG | DD | HG + DD |
---|---|---|---|---|
EGF (pg/mL) | 1218 ± 95.1 | 2700 ± 317.0** | 1270 ± 265.4 | 1717 ± 61.4 # |
FGF2 (pg/mL) | 2110 ± 147.2 | 3705 ± 149.1* | 2216 ± 225.2 | 2644 ± 323.7 # |
Flt-3L (pg/mL) | 8.88 ± 0.3 | 16.9 ± 0.7** | 9.0 ± 0.5 | 10.8 ± 0.7 ## |
Fractalkine (pg/mL) | 230 ± 43.5 | 382 ± 47.1* | 237 ± 27.8 | 293 ± 30.1 # |
G-CSF (pg/mL) | 312.9 ± 38.7 | 513.5 ± 47.0* | 308.3 ± 13.4 | 429.2 ± 25.9 # |
GM-CSF (pg/mL) | 28.9 ± 2.3 | 48.0 ± 1.0* | 30.0 ± 0.9 | 33.8 ± 2.6 # |
IL-1α (pg/mL) | 12.6 ± 1.8 | 24.8 ± 0.4** | 12.4 ± 0.6 | 13.8 ± 0.9 ## |
IL-1β (pg/mL) | 1.3 ± 0.2 | 3.7 ± 0.1** | 1.4 ± 0.1 | 1.8 ± 0.2 # |
IL-2 (pg/mL) | 0.41 ± 0.1 | 0.99 ± 0.2* | 0.34 ± 0.1 | 0.61 ± 0.1 # |
IL-5 (pg/mL) | 0.25 ± 0.03 | 0.54 ± 0.06* | 0.29 ± 0.08 | 0.38 ± 0.08 # |
IL-6 (pg/mL) | 1629 ± 105 | 2938 ± 98* | 1743 ± 78 | 2196 ± 64 # |
IL-7 (pg/mL) | 14.7 ± 0.8 | 27.7 ± 1.2* | 14.2 ± 0.9 | 18.2 ± 1.7 # |
IL-8 (pg/mL) | 6082 ± 327 | 10567 ± 300** | 6091 ± 429 | 7337 ± 807 ## |
IL-9 (pg/mL) | 0.71 ± 0.3 | 1.9 ± 0.2** | 0.9 ± 0.1 | 1.2 ± 0.1 ## |
IL-10 (pg/mL) | 2.1 ± 0.3 | 5.0 ± 0.2** | 2.1 ± 0.2 | 3.4 ± 0.5 # |
IL-12p40 (pg/mL) | 26.1 ± 5.8 | 27.7 ± 1.3 | 26.7 ± 5.1 | 25.5 ± 0.9 |
IL-12p70 (pg/mL) | 4.9 ± 1.0 | 5.5 ± 0.8 | 4.0 ± 0.4 | 4.6 ± 0.4 |
IL-15 (pg/mL) | 41.5 ± 4.4 | 59.4 ± 1.8* | 47.3 ± 2.9 | 50.0 ± 4.9 # |
Interferon-α2 (pg/mL) | 28.5 ± 2.1 | 52.8 ± 2.7* | 30.6 ± 2.4 | 34.7 ± 4.1 # |
Interferon-γ (pg/mL) | 28.6 ± 2.1 | 62.8 ± 2.6** | 30.6 ± 2.4 | 34.7 ± 4.01 ## |
TNF-α (pg/mL) | 1.7 ± 0.2 | 4.2 ± 0.2** | 1.6 ± 0.2 | 2.6 ± 0.1 ## |
MCP-1 (pg/mL) | 6940 ± 352 | 12598 ± 477** | 7151 ± 270 | 8101 ± 436 # |
Note: HG = high glucose; DD = didymin; * p < 0.05 & ** p < 0.001 compared with control; # p < 0.01, ## p < 0.001 when compared with HG-treated group .
This comprehensive data demonstrates didymin's broad anti-inflammatory effects across multiple cytokines and growth factors involved in endothelial dysfunction and vascular inflammation.
Neuroblastoma Research
In neuroblastoma research, didymin has demonstrated significant therapeutic potential. Studies have identified that didymin inhibits cell proliferation and induces apoptosis in neuroblastoma cells regardless of p53 status . This characteristic is particularly valuable for developing therapies against aggressive forms of neuroblastoma. Additionally, didymin has been found to be orally bioavailable and highly effective without causing significant toxicity in normal tissues, including neural tissue and neural stem cells .
The molecular mechanism underlying didymin's anti-neuroblastoma activity involves increased expression of Raf kinase inhibitor protein (RKIP), which has been identified as a key effector . This upregulation of RKIP contributes to the compound's ability to inhibit neuroblastoma proliferation.
Pharmacokinetic Considerations
Didymin demonstrates favorable pharmacokinetic properties that enhance its therapeutic potential. The compound is orally bioavailable, allowing for non-invasive administration routes . This characteristic significantly increases its clinical application potential and patient compliance possibilities. Additionally, didymin has demonstrated efficacy at relatively low doses compared to other flavonoids and plant-derived antioxidants, suggesting high potency and potentially favorable dosing requirements .
The compound's specificity across multiple cellular signaling pathways with limited toxicity to normal tissues further enhances its therapeutic profile . These pharmacokinetic advantages position didymin as a promising candidate for further therapeutic development across multiple disease indications.
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